5-Methyl-2-phenyl-3,1-benzoxazepine

Description

Historical Development of 3,1-Benzoxazepine Chemistry

The synthesis of 3,1-benzoxazepines traces its origins to mid-20th-century photochemical studies. Early methods relied on the isomerization of quinoline N-oxides under UV light, a process first reported in the 1960s. For example, methyl 2-phenyl-3,1-benzoxazepine-5-carboxylate was synthesized via irradiation of quinoline N-oxide derivatives, demonstrating stereoselective methanol addition. By 2014, advancements in regioselective synthesis emerged, such as the reaction of C-allylanilines with isocyanates to produce -benzoxazepines without isolating intermediates. Recent innovations include enzyme-catalyzed cascade reactions (2025) and photochemical carbon deletion strategies (2022), which expanded access to structurally diverse derivatives.

Table 1: Key Milestones in 3,1-Benzoxazepine Synthesis

Position of 5-Methyl-2-phenyl-3,1-benzoxazepine in Heterocyclic Chemistry

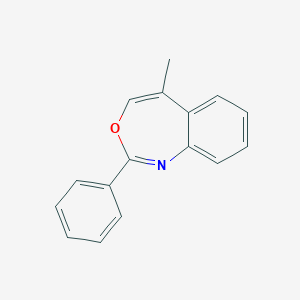

This compound (C₁₆H₁₃NO) belongs to the 3,1-benzoxazepine subclass, characterized by a fused benzene ring and a seven-membered oxazepine ring with oxygen at position 3 and nitrogen at position 1. Its structure distinguishes it from:

- 1,4-Benzodiazepines : Diazepine ring with nitrogen at positions 1 and 4.

- 1,3-Benzothiazepines : Sulfur replaces oxygen in the heterocycle.

- 2,4-Benzoxazepines : Alternative oxygen/nitrogen positioning.

The methyl group at position 5 and phenyl group at position 2 enhance steric and electronic modulation, making it a versatile scaffold for drug discovery. Its planar geometry allows π-π interactions with biological targets, as seen in antitumoral derivatives.

Nomenclature and Isomeric Classification of Benzoxazepines

The IUPAC name This compound reflects:

- Benzene fusion : Positions 1–6 of the oxazepine ring.

- Substituents : Methyl at position 5, phenyl at position 2.

- Heteroatoms : Oxygen at position 3, nitrogen at position 1.

Isomeric Variants :

- 1,3-Benzoxazepines : Oxygen at position 1, nitrogen at position 3.

- 2,4-Benzoxazepines : Oxygen at position 2, nitrogen at position 4.

- 3,1-Benzoxazepines : Oxygen at position 3, nitrogen at position 1 (target compound).

Table 2: Structural Comparison of Benzoxazepine Isomers

| Isomer | Oxygen Position | Nitrogen Position | Example Compound |

|---|---|---|---|

| 1,3-Benzoxazepine | 1 | 3 | 7-Chloro-1,3-benzoxazepine |

| 3,1-Benzoxazepine | 3 | 1 | 5-Methyl-2-phenyl derivative |

| 2,4-Benzoxazepine | 2 | 4 | 9-Methoxy-2,4-derivative |

Evolution of Research Interest in 3,1-Benzoxazepines

Initial interest in 3,1-benzoxazepines centered on their photochemical reactivity, but recent studies highlight their pharmacological potential:

- Antitumoral Activity : Derivatives exhibit cytotoxicity against tumor cell lines, with IC₅₀ values <10 μM in some cases.

- Synthetic Methodologies : Microwave-assisted cyclization (2018) reduced reaction times from 8 hours to 10 minutes. Enzyme-mediated cascades (2025) achieved atom-economical tricyclic derivatives.

- Computational Insights : Density functional theory (DFT) studies (2025) elucidated reaction pathways, such as the 7-exo-dig cyclization mechanism favoring Z-isomers.

Research Frontiers :

Properties

CAS No. |

14300-23-3 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

5-methyl-2-phenyl-3,1-benzoxazepine |

InChI |

InChI=1S/C16H13NO/c1-12-11-18-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15/h2-11H,1H3 |

InChI Key |

YJCYZCNDXCMQPG-UHFFFAOYSA-N |

SMILES |

CC1=COC(=NC2=CC=CC=C12)C3=CC=CC=C3 |

Canonical SMILES |

CC1=COC(=NC2=CC=CC=C12)C3=CC=CC=C3 |

Synonyms |

5-Methyl-2-phenyl-3,1-benzoxazepine |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity

Research has indicated that derivatives of 5-Methyl-2-phenyl-3,1-benzoxazepine exhibit potential antidepressant properties. Studies have shown that these compounds can interact with serotonin receptors, leading to mood-enhancing effects.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of benzoxazepine exhibited significant binding affinity to serotonin receptors, which is crucial for developing new antidepressants .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It is believed to play a role in protecting neurons from oxidative stress and apoptosis.

Data Table: Neuroprotective Effects of Benzoxazepines

| Study Reference | Type of Study | Findings |

|---|---|---|

| In vitro | Showed reduced apoptosis in neuronal cell lines. | |

| Animal model | Improved cognitive function in models of neurodegeneration. |

Cardiovascular Applications

2.1 Calcium Channel Blockers

this compound derivatives are being explored as potential calcium channel blockers, which can be beneficial in treating hypertension and other cardiovascular diseases.

Case Study:

Research highlighted in ACS Publications discussed the synthesis of novel benzoxazepine derivatives that demonstrated significant calcium channel blocking activity, suggesting their potential use in cardiovascular therapies .

Industrial Applications

3.1 Chemical Synthesis

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical structure allows for modifications that lead to the development of new compounds with desired biological activities.

Data Table: Industrial Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Synthesis of antidepressants and neuroprotective agents |

| Agrochemicals | Development of herbicides and pesticides |

Research and Development Trends

Recent trends indicate a growing interest in the synthesis of novel derivatives of this compound with enhanced efficacy and reduced side effects. Researchers are focusing on optimizing the pharmacokinetic profiles of these compounds to improve their therapeutic potential.

Case Study:

A recent patent application detailed a novel synthesis route for this compound derivatives aimed at enhancing their bioavailability and reducing toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Benzimidazoles vs. Benzodiazepines

The evidence highlights two key classes of compounds for comparison:

- Benzimidazole derivatives (e.g., N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide): Synthesized via condensation of hydrazides with substituted benzaldehydes, these compounds exhibit a fused benzene-imidazole ring system .

- Benzodiazepines (e.g., Methylclonazepam): Characterized by a benzene ring fused to a diazepine ring, with substitutions such as nitro, chlorine, or methyl groups influencing their pharmacokinetics .

Key Differences :

- Ring System : Benzoxazepines contain an oxygen atom in the seven-membered ring, unlike the nitrogen-rich benzimidazoles or diazepines.

Comparison Table :

Impurity Profiles

Pharmaceutical impurities such as Oxazepam (a benzodiazepine) and 5-Chloro-2-(methylamino)benzophenone are critical for quality control.

Research Findings and Implications

- Benzimidazoles : Derivatives like compound 3a-3b from show promise in drug design due to their hydrazide-linked Schiff bases, which enhance binding to biological targets .

- Benzodiazepines: Methylclonazepam’s purity and stability (as noted in ) underscore the importance of substituent selection in avoiding degradation pathways.

Q & A

Basic: What synthetic methodologies are commonly employed for 5-Methyl-2-phenyl-3,1-benzoxazepine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

Synthesis typically involves cyclocondensation of substituted benzaldehyde derivatives with amino alcohols under acidic or catalytic conditions. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to facilitate ring closure .

- Temperature control : Reactions often proceed at 80–120°C to balance yield and byproduct formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) to isolate the product from intermediates like 5-(dimethoxymethyl)-2-fluorobenzaldehyde derivatives .

Data Note : Yields ≥70% are achievable with stoichiometric optimization, though impurities (e.g., uncyclized intermediates) may require secondary purification steps .

Advanced: How can researchers reconcile discrepancies in reported receptor-binding affinities of this compound across studies?

Methodological Answer:

Contradictions often arise from assay variability. Resolve via:

- Standardized protocols : Use reference compounds (e.g., oxazepam as a benzodiazepine control) to calibrate receptor-binding assays .

- Cross-validation : Compare results across orthogonal methods (e.g., radioligand displacement vs. functional cAMP assays) .

- Systematic review : Apply PubMed/Google Scholar filters to isolate studies with matched experimental conditions (e.g., cell lines, incubation times) .

Example : A 2022 review identified temperature-dependent γ-aminobutyric acid (GABA) receptor affinity shifts in benzodiazepine analogs, highlighting the need for controlled incubation conditions .

Basic: What analytical techniques are validated for characterizing this compound and its synthetic intermediates?

Methodological Answer:

- HPLC-UV : Use C18 columns (4.6 × 250 mm, 5 µm) with acetonitrile/0.1% trifluoroacetic acid (30:70 v/v) at 1 mL/min; monitor at 254 nm .

- NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regioselectivity of methyl and phenyl substituents .

- Mass spectrometry : ESI-MS in positive ion mode (m/z 265.3 [M+H]⁺) for molecular weight confirmation .

Data Note : Pharmacopeial guidelines recommend ≤0.5% impurity thresholds, validated via spiked impurity recovery studies .

Advanced: What experimental designs are suitable for mapping the metabolic pathways of this compound in hepatic models?

Methodological Answer:

- In vitro microsomal assays : Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C; terminate reactions at 0, 15, 30, and 60 min .

- Metabolite identification : Use LC-MS/MS (Q-TOF) with collision-induced dissociation to detect hydroxylated or demethylated products .

- Isotope labeling : Synthesize deuterated analogs to trace metabolic cleavage sites .

Key Finding : Benzoxazepine analogs often undergo CYP3A4-mediated oxidation, producing pharmacologically active metabolites .

Basic: How should stability studies be designed to assess this compound degradation under accelerated conditions?

Methodological Answer:

- Forced degradation : Expose to 0.1N HCl/NaOH (hydrolysis), 40°C/75% RH (thermal/humidity), and UV light (photolysis) for 14 days .

- Analytical monitoring : Quantify degradation products via HPLC-UV (relative retention time thresholds: ≤2.0% total impurities) .

- Kinetic modeling : Calculate Arrhenius parameters to predict shelf-life under standard storage (25°C) .

Advanced: What computational strategies predict the bioactivity of this compound derivatives against neurological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with GABA-A receptor crystal structures (PDB: 6HUP) to assess binding poses .

- QSAR modeling : Train models on benzodiazepine datasets (IC₅₀ values) to correlate substituent electronegativity with activity .

- Validation : Compare predicted vs. experimental IC₅₀ values in primary neuronal cultures .

Basic: How can researchers ensure batch-to-batch consistency in this compound synthesis?

Methodological Answer:

- In-process controls (IPC) : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .

- Quality metrics : Enforce ≤2.0% total impurities (HPLC) and ≥98% purity (NMR) per pharmacopeial standards .

Advanced: What mechanistic studies elucidate the role of this compound in modulating ion channel function?

Methodological Answer:

- Patch-clamp electrophysiology : Measure GABA-activated Cl⁻ currents in HEK293 cells expressing α1β2γ2 GABA-A receptors .

- Fluorescence resonance energy transfer (FRET) : Track conformational changes in receptors upon ligand binding .

- Mutagenesis : Identify critical binding residues (e.g., α1-H101) via alanine scanning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.